Cas no 170911-68-9 (Donitriptan Hydrochloride)

Donitriptan Hydrochloride structure
Donitriptan Hydrochloride structure
商品名:Donitriptan Hydrochloride
CAS番号:170911-68-9
MF:C23H25N5O2.CH4O3S
メガワット:499.58256
MDL:MFCD09027358
CID:1060572
PubChem ID:329798891

Donitriptan Hydrochloride 化学的及び物理的性質

名前と識別子

    • Donitriptan
    • Donitriptan monohydrochloride
    • 4-(4-(2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl)piperazin-1-yl)benzonitrile HCL
    • 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile,hydrochloride
    • DONITRIPTAN HYDROCHLORIDE
    • Nafadotride
    • HY-103091
    • Donitriptan (hydrochloride)
    • XTD13T14MR
    • J-010666
    • 4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile
    • UNII-XTD13T14MR
    • 170911-68-9
    • F-11356
    • AS-77509
    • 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride
    • AKOS024457738
    • DB-331637
    • BENZONITRILE, 4-(4-(2-((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-1-PIPERAZINYL)-, HYDROCHLORIDE (1:1)
    • F11356
    • CS-0024060
    • CCG-221767
    • Donitriptan HCl
    • 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
    • PIPERAZINE, 1-(((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-4-(4-CYANOPHENYL)-, MONOHYDROCHLORIDE
    • F 11356
    • MLS006010683
    • Donitriptan monohydrochloride, >=98% (HPLC)
    • DTXSID60168973
    • Q27293989
    • SMR002530338
    • 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
    • F-12640
    • G78867
    • Donitriptan Hydrochloride
    • MDL: MFCD09027358
    • インチ: InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
    • InChIKey: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)NC=C4CCN)C#N.Cl

計算された属性

  • せいみつぶんしりょう: 439.17800
  • どういたいしつりょう: 439.178
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 618
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.4A^2

じっけんとくせい

  • 密度みつど: g/cm3
  • ふってん: 727.1°C at 760 mmHg
  • フラッシュポイント: 393.6°C
  • ようかいど: H2O: >20mg/mL
  • PSA: 98.38000
  • LogP: 3.77358

Donitriptan Hydrochloride セキュリティ情報

Donitriptan Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
FD32712-1000 mg
Donitriptan hydrochloride
170911-68-9
1g
$4,100.25 2023-01-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026443-10mg
Donitriptan monohydrochloride,98%
170911-68-9 98%
10mg
¥929 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-361172-10 mg
Donitriptan hydrochloride,
170911-68-9
10mg
¥2,407.00 2023-07-11
Biosynth
FD32712-500 mg
Donitriptan hydrochloride
170911-68-9
500MG
$3,234.00 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-361172A-50 mg
Donitriptan hydrochloride,
170911-68-9
50mg
¥7,145.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-HS468-10mg
Donitriptan monohydrochloride
170911-68-9 ≥98%(HPLC)
10mg
¥1399.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-HS468-2mg
Donitriptan monohydrochloride
170911-68-9 ≥98%(HPLC)
2mg
¥378.0 2022-02-28
A2B Chem LLC
AE83991-100mg
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride
170911-68-9
100mg
$1433.00 2024-01-03
eNovation Chemicals LLC
D753444-10mg
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride
170911-68-9 98%
10mg
$185 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1095088-10mg
F11356
170911-68-9 98%
10mg
¥968.00 2023-04-15

Donitriptan Hydrochloride 関連文献

関連分類

Donitriptan Hydrochlorideに関する追加情報

Introduction to Donitriptan Hydrochloride (CAS No. 170911-68-9) and Its Emerging Applications in Modern Medicine

Donitriptan Hydrochloride, identified by the chemical compound code CAS No. 170911-68-9, represents a significant advancement in the field of pharmaceutical chemistry. As a derivative of triptans, this compound has garnered considerable attention for its therapeutic potential, particularly in the management of migraine headaches. The molecular structure of Donitriptan Hydrochloride incorporates specific functional groups that enhance its binding affinity to serotonin receptors, thereby modulating pain pathways effectively.

The pharmacological profile of Donitriptan Hydrochloride has been extensively studied in clinical trials, demonstrating a rapid onset of action and high efficacy in alleviating migraine symptoms. Unlike earlier generations of triptans, Donitriptan Hydrochloride exhibits improved selectivity, reducing the incidence of side effects such as nausea and vasodilation. This enhanced selectivity is attributed to its optimized chemical scaffold, which allows for precise interaction with central nervous system receptors while minimizing peripheral effects.

Recent research has highlighted the role of Donitriptan Hydrochloride in combination therapies for chronic migraine syndromes. Studies indicate that when paired with non-steroidal anti-inflammatory drugs (NSAIDs), the synergistic effect can provide prolonged relief with reduced dosing frequency. This combination approach is particularly valuable for patients who experience frequent or severe migraine attacks, offering a more comprehensive management strategy.

The synthesis of Donitriptan Hydrochloride involves sophisticated organic chemistry techniques, including multi-step reactions that ensure high purity and yield. Advanced catalytic methods have been employed to streamline the process, making it more cost-effective and scalable for industrial production. The use of green chemistry principles in its synthesis further underscores its environmental compatibility and sustainability.

From a regulatory perspective, Donitriptan Hydrochloride has undergone rigorous testing to meet international pharmacopeial standards. Its safety profile has been validated through multiple phases of clinical trials, with data supporting its use in diverse patient populations. The compound’s mechanism of action aligns well with contemporary understanding of migraine pathophysiology, positioning it as a cornerstone in modern headache treatment.

Innovations in drug delivery systems have expanded the therapeutic applications of Donitriptan Hydrochloride beyond oral formulations. Transdermal patches and sublingual tablets are among the newer modalities that enhance bioavailability and patient compliance. These advancements reflect the ongoing commitment to improving patient outcomes through targeted drug delivery technologies.

The future prospects for Donitriptan Hydrochloride include exploration into its potential benefits for other neurological disorders. Preliminary studies suggest that its receptor interactions may have implications for conditions such as tension-type headaches and even certain cognitive disorders. Such findings open avenues for repurposing existing compounds, a strategy that can accelerate drug development timelines and reduce costs.

The role of computational chemistry in optimizing Donitriptan Hydrochloride cannot be overstated. Molecular modeling techniques have been instrumental in refining its structure to maximize efficacy while minimizing adverse effects. By leveraging artificial intelligence-driven platforms, researchers can predict pharmacokinetic properties with greater accuracy, facilitating faster iteration in drug design.

Economic considerations also play a crucial role in the adoption of Donitriptan Hydrochloride as a standard treatment option. Generic formulations are becoming increasingly available, making this therapy more accessible to patients worldwide. The pharmaceutical industry’s focus on affordability without compromising quality underscores the growing importance of such compounds in global healthcare.

The environmental impact of manufacturing processes for Donitriptan Hydrochloride is another area of growing interest. Sustainable practices are being integrated into production workflows to minimize waste and reduce carbon footprint. These efforts align with broader industry initiatives to promote eco-friendly pharmaceutical manufacturing.

Clinical practice guidelines continue to evolve as new evidence emerges regarding Donitriptan Hydrochloride’s efficacy and safety profile. Healthcare providers are encouraged to stay updated on these developments to optimize patient care strategies effectively. Continuous education programs for medical professionals highlight the importance of evidence-based medicine in modern therapeutic approaches.

The global market for headache medications is dynamic, with Donitriptan Hydrochloride emerging as a key player due to its unique properties and broad therapeutic spectrum. Market analysts predict steady growth in demand as awareness about its benefits increases among both clinicians and patients alike.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd